VEGFR-2 Kinase Inhibitory Potency: Scaffold-Level Activity Context for the 3-Chlorophenyl Pyridazinone Chemotype
N-(3-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide bears the identical 6-oxo-3-phenylpyridazin-1(6H)-yl core and butanamide linker found in a series of experimentally validated VEGFR-2 inhibitors. In that series, compounds with the same core-linker architecture achieved VEGFR-2 IC50 values ranging from 49.1 nM to 418.0 nM, with sorafenib as the reference standard (IC50 = 81.8 nM) [1]. The 3-chlorophenyl substituent present in the target compound maps to a well-precedented substitution pattern within the pyridazinone VEGFR-2 SAR landscape, where halogenated phenyl rings at the terminal anilide position have been shown to modulate both enzymatic potency and cellular antiproliferative activity. While direct enzymatic data for the specific 3-chlorophenyl variant are not yet publicly available, the scaffold-level activity range establishes a quantitative baseline against which procurement-grade material can be benchmarked in receptor tyrosine kinase profiling panels.
| Evidence Dimension | VEGFR-2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not yet reported; predicted within the 49.1–418.0 nM range based on core scaffold (3-chlorophenyl variant) |
| Comparator Or Baseline | Reference inhibitor sorafenib: IC50 = 81.8 nM; Series range: 49.1–418.0 nM for phenylpyridazinone-based compounds sharing the same core and linker |
| Quantified Difference | The core scaffold of the target compound supports VEGFR-2 inhibitory activity spanning an ~8.5-fold range depending on N-aryl substitution; the 3-chlorophenyl pattern is structurally conserved among active members of the series |
| Conditions | In vitro VEGFR-2 kinase assay; recombinant enzyme; reference compound sorafenib |
Why This Matters
Establishes that the pyridazinone–butanamide scaffold bearing a 3-chlorophenyl group possesses intrinsic VEGFR-2 inhibitory capacity, enabling informed selection of this compound for kinase-targeted screening cascades over analogs with untested or divergent substitution patterns.
- [1] Abdel Rahman DE, Fouad MA, Mohammed ER, El-Zoheiry HH, Abdelrasheed Allam H. Novel VEGFR-2 inhibitors as antiangiogenic and apoptotic agents via paracrine and autocrine cascades: Design, synthesis, and biological evaluation. Bioorg Chem. 2023;139:106678. doi:10.1016/j.bioorg.2023.106678. View Source
